N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride
Overview
Description
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a cyclobutylmethyl group attached to a propane-1-sulfonamide backbone, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of propane-1-sulfonyl chloride with cyclobutylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. This inhibition disrupts the production of nucleotides, which are necessary for DNA replication and cell division, ultimately leading to the death of bacterial cells . The compound targets the dihydropteroate synthase enzyme, which is a key component in the folic acid synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
N-(cyclobutylmethyl)propane-1-sulfonamide hydrochloride is unique due to its cyclobutylmethyl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural variation can lead to differences in solubility, stability, and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(cyclobutylmethyl)propane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-6-12(10,11)9-7-8-4-3-5-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWHKMYWAFEZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630096-67-1 | |
Record name | 1-Propanesulfonamide, N-(cyclobutylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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